molecular formula C18H18O4 B12634640 Benzyl 3-ethoxycarbonylmethylbenzoate

Benzyl 3-ethoxycarbonylmethylbenzoate

Cat. No.: B12634640
M. Wt: 298.3 g/mol
InChI Key: AROLOWFJFYLDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-ethoxycarbonylmethylbenzoate is an organic compound that features a benzyl group attached to a benzoate ester This compound is of interest in various fields of chemistry due to its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-ethoxycarbonylmethylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 3-ethoxycarbonylmethylbenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl 3-ethoxycarbonylmethylbenzoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions. For example, treatment with N-bromosuccinimide (NBS) can lead to benzylic bromination.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic conditions.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: NBS in carbon tetrachloride (CCl₄).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Benzyl bromide derivatives.

Scientific Research Applications

Benzyl 3-ethoxycarbonylmethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-ethoxycarbonylmethylbenzoate involves its interaction with various molecular targets depending on the context of its use. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the formation of benzyl alcohol and 3-ethoxycarbonylmethylbenzoic acid. The pathways involved in these reactions are typically those associated with ester hydrolysis and subsequent metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl benzoate: Similar structure but lacks the ethoxycarbonylmethyl group.

    Ethyl benzoate: Contains an ethyl group instead of a benzyl group.

    Methyl 3-ethoxycarbonylmethylbenzoate: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

Benzyl 3-ethoxycarbonylmethylbenzoate is unique due to the presence of both a benzyl group and an ethoxycarbonylmethyl group. This combination imparts distinct reactivity and potential for forming diverse derivatives, making it valuable in synthetic organic chemistry and various applications.

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

benzyl 3-(2-ethoxy-2-oxoethyl)benzoate

InChI

InChI=1S/C18H18O4/c1-2-21-17(19)12-15-9-6-10-16(11-15)18(20)22-13-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3

InChI Key

AROLOWFJFYLDSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.